molecular formula C22H25N3O3S2 B2455940 (E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683261-00-9

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2455940
CAS No.: 683261-00-9
M. Wt: 443.58
InChI Key: FFMHIVWYEJWDHP-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic research chemical designed for investigative applications in dermatology and cell biology. Its core research value lies in its potential as a potent inhibitor of tyrosinase, the key enzyme in the melanin synthesis pathway . Compounds featuring the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, as seen in this molecule, have demonstrated a strong proclivity to inhibit tyrosinase in both in vitro and in vivo models . Research on analogous structures suggests this compound may operate through competitive or allosteric inhibition mechanisms, effectively reducing the production of dopachrome, a visible intermediate in the melanogenesis process . In cellular models such as B16F10 cells, similar inhibitors have been shown to significantly and concentration-dependently reduce cellular tyrosinase activity and subsequent melanin production, indicating their potential as anti-melanogenic agents . Furthermore, related compounds exhibit strong antioxidant effects, including the reduction of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) levels, which may contribute to their overall anti-pigmentation effects by mitigating oxidative stress-related signaling in skin cells . This makes this compound a candidate for studying novel therapeutic strategies for hyperpigmentation disorders.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-24-19-10-6-7-11-20(19)29-22(24)23-21(26)16-12-14-18(15-13-16)30(27,28)25(2)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMHIVWYEJWDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfamoyl group and a benzothiazole moiety, contributing to its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C21_{21}H25_{25}N2_{2}O3_{3}S

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . These derivatives have shown promising results against various bacterial strains and fungi, suggesting their potential as antimicrobial agents.

Compound MIC (μg/mL) Activity
This compound100Moderate activity against M. tuberculosis

Anti-tubercular Activity

In vitro studies have demonstrated that this compound exhibits significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Mycobacterium tuberculosis:

  • MIC Values : Ranging from 25–100 μg/mL for various derivatives.
  • Inhibition Percentage : Up to 99% against certain strains.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while it possesses therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound. The results demonstrated that it effectively inhibited the growth of resistant bacterial strains, marking it as a candidate for further development in antibiotic therapy.
  • Anti-tubercular Research : Another significant study focused on the anti-tubercular properties of various benzothiazole derivatives. The findings suggested that modifications in the structure could enhance activity, paving the way for optimized drug design strategies.

Q & A

(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step reactions, including sulfamoylation of the benzamide core and formation of the thiazole-ylidene moiety. Key steps involve:

  • Temperature control (e.g., 0–5°C for sulfamoyl group coupling to prevent side reactions) .
  • Solvent selection (e.g., anhydrous DMF for moisture-sensitive intermediates) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR (¹H/¹³C for structural elucidation) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodology :

  • NMR Discrepancies : Compare experimental shifts with DFT-calculated chemical shifts for the E-isomer. For example, the thiazole-ylidene proton typically resonates at δ 8.2–8.5 ppm in CDCl₃ .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric impurities and confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 485.1521) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .

Advanced Research Questions

Q. What experimental strategies optimize the compound’s bioactivity by modifying its sulfamoyl and thiazole moieties?

  • Structure-Activity Relationship (SAR) Approach :

  • Sulfamoyl Modifications : Replace cyclohexyl with azepane (7-membered ring) to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs .
  • Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., -SO₂Me at C6 of the thiazole) to improve binding to bacterial dihydrofolate reductase .
  • Experimental Design : Synthesize 10–15 analogs, test in antimicrobial assays (MIC against S. aureus), and correlate results with LogP and polar surface area (PSA) values .

Q. How can computational modeling predict the compound’s mechanism of action against kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB: 1M17). The sulfamoyl group forms hydrogen bonds with Lys721, while the thiazole interacts via π-π stacking with Phe699 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD >2.5 Å suggests poor target engagement .
  • Free Energy Calculations : MM-PBSA analysis quantifies binding energy (ΔG < -30 kcal/mol indicates high affinity) .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Analytical Workflow :

  • In Vitro : Test IC₅₀ in HepG2 cells (MTT assay) under hypoxic (1% O₂) vs. normoxic conditions. Hypoxia may reduce efficacy due to altered metabolism .
  • In Vivo : Compare pharmacokinetics (Cₘₐₓ, AUC) in murine models. Low oral bioavailability (<20%) due to poor solubility can explain discrepancies .
  • Mitigation : Formulate as nanoparticles (PLGA encapsulation) to enhance solubility and tumor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.